molecular formula C27H18F2O4 B11012730 1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11012730
M. Wt: 444.4 g/mol
InChI Key: YHVBYGLQVKZNOM-UHFFFAOYSA-N
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Description

1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzochromenones This compound is characterized by the presence of two 2-fluorobenzyl groups attached to the benzochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 6H-benzo[c]chromen-6-one with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-fluorobenzyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as a potential inhibitor of phosphodiesterase enzymes, which play a role in regulating cellular signaling pathways .

Properties

Molecular Formula

C27H18F2O4

Molecular Weight

444.4 g/mol

IUPAC Name

1,3-bis[(2-fluorophenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C27H18F2O4/c28-22-11-5-1-7-17(22)15-31-19-13-24(32-16-18-8-2-6-12-23(18)29)26-20-9-3-4-10-21(20)27(30)33-25(26)14-19/h1-14H,15-16H2

InChI Key

YHVBYGLQVKZNOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=CC=C5F)F

Origin of Product

United States

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